molecular formula C20H14ClN3O3 B278313 2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B278313
M. Wt: 379.8 g/mol
InChI Key: JNUKLDSMVXWPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. For instance, in cancer cells, it may inhibit the activity of tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis. The compound can also interact with bacterial enzymes, disrupting their metabolic pathways and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H14ClN3O3

Molecular Weight

379.8 g/mol

IUPAC Name

2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H14ClN3O3/c1-26-14-7-8-17-16(11-14)24-20(27-17)12-4-2-5-13(10-12)23-19(25)15-6-3-9-22-18(15)21/h2-11H,1H3,(H,23,25)

InChI Key

JNUKLDSMVXWPCG-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(N=CC=C4)Cl

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(N=CC=C4)Cl

Origin of Product

United States

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